molecular formula C11H14F3NO2 B13776267 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol

Katalognummer: B13776267
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: PGVJONMUSMZKBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzylamine moiety, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure-activity relationship (SAR) is investigated to design new drugs with improved efficacy and safety profiles .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Wirkmechanismus

The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is unique due to the combination of its trifluoromethoxy group, benzylamine moiety, and propanol chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H14F3NO2

Molekulargewicht

249.23 g/mol

IUPAC-Name

3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2

InChI-Schlüssel

PGVJONMUSMZKBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCCO)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.